1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170490-96-6
VCID: VC2911998
InChI: InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl
Molecular Formula: C12H18Cl2N2O2S
Molecular Weight: 325.3 g/mol

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride

CAS No.: 1170490-96-6

Cat. No.: VC2911998

Molecular Formula: C12H18Cl2N2O2S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride - 1170490-96-6

Specification

CAS No. 1170490-96-6
Molecular Formula C12H18Cl2N2O2S
Molecular Weight 325.3 g/mol
IUPAC Name 1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
Standard InChI Key SKBIKPIVMUXABT-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride features a complex molecular architecture with several key structural components. The core structure consists of a phenyl ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 4-position. This substituted phenyl ring is attached to a homopiperazine (1,4-diazepane) moiety, creating a nitrogen-containing heterocyclic system . The compound exists as a hydrochloride salt, which significantly affects its solubility and stability characteristics. The homopiperazine ring provides conformational flexibility to the molecule, which may be relevant for its interactions with biological targets or its chemical reactivity.

The presence of the chloro substituent at the ortho position relative to the nitrogen linkage creates an interesting electronic environment that influences the reactivity of the compound . The methylsulfonyl group, being strongly electron-withdrawing, further modifies the electronic distribution across the phenyl ring, potentially enhancing certain types of reactions or interactions. This structural arrangement, combining aromatic, heterocyclic, and polar functional groups, contributes to the compound's unique chemical behavior and potential applications.

Identifiers and Nomenclature

For proper identification and reference, 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride is associated with several standard chemical identifiers. The compound is registered with CAS number 1170490-96-6, which serves as its unique identifier in chemical databases and literature . In the PubChem database, it is assigned the PubChem CID 44119092, providing another reference point for researchers seeking information about this compound .

The IUPAC name for this compound is 1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride, which systematically describes its chemical structure according to international nomenclature rules . For computational chemistry and cheminformatics applications, the compound's InChI string (InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H) and InChIKey (SKBIKPIVMUXABT-UHFFFAOYSA-N) provide standardized representations of its structure . The SMILES notation, CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl, offers a simplified linear representation that is commonly used in computational drug discovery and molecular modeling studies .

Synthesis and Derivatives

Structural Variations and Related Compounds

Several structural analogues of 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride have been reported in the literature, demonstrating the versatility of this chemical scaffold. A closely related compound is 1-[2-Fluoro-4-(methylsulfonyl)phenyl]homopiperazine hydrochloride, where the chloro substituent is replaced with a fluoro group, potentially altering the electronic properties and metabolic stability of the molecule . Another structural variant is 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine, which features a standard piperazine ring (rather than homopiperazine) with a hydroxyethyl substituent at the 4-position .

These structural variations highlight the potential for developing a series of compounds with modified properties by altering the halogen substituent, the sulfonyl group, or the nitrogen-containing heterocycle . Such modifications can significantly impact the compound's physicochemical properties, stability, and potential biological activities. The development of these analogues suggests ongoing interest in this chemical class for various research applications, possibly including pharmaceutical development.

Applications and Research Significance

Chemical Reactivity and Modifications

The chemical reactivity of 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride is largely determined by its functional groups and structural features. The secondary amine nitrogen in the homopiperazine ring represents a key reactive site that can undergo various transformations, including alkylation, acylation, or conjugation with other functional molecules . This reactivity is exemplified by related compounds like 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine, where the piperazine nitrogen has been functionalized with a hydroxyethyl group .

The methylsulfonyl group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it . This reactivity could be exploited for further structural modifications of the phenyl ring. Additionally, the chloro substituent provides another potential site for chemical transformations, such as metal-catalyzed coupling reactions, which could be utilized to introduce additional functional groups or to link the molecule to other chemical entities . These various reactive sites make the compound versatile for chemical modifications aimed at developing derivatives with enhanced or specialized properties.

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